1-(4-methylbenzyl)-6-oxo-N-(pyridin-2-ylmethyl)-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
1-(4-methylbenzyl)-6-oxo-N-(pyridin-2-ylmethyl)-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C19H18N4O2 and its molecular weight is 334.379. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research into similar compounds involves the synthesis and characterization of novel chemical structures with potential therapeutic applications. For example, the synthesis of new pyrazole and pyrazolopyrimidine derivatives has been explored, highlighting methods for creating compounds with possible cytotoxic activity against cancer cells (Hassan et al., 2014). Such studies demonstrate the versatility of pyridazine derivatives in medicinal chemistry, potentially including the synthesis of 1-(4-methylbenzyl)-6-oxo-N-(pyridin-2-ylmethyl)-1,6-dihydropyridazine-3-carboxamide.
Biological Activity
The investigation into similar compounds extends to evaluating their biological activities, such as antimicrobial and anticancer properties. Research on Schiff base ligands derived from hydrazone and their transition metal complexes has shown significant antibacterial and anticancer activities, indicating the potential of pyridine derivatives in developing new therapeutic agents (Fekri et al., 2019).
Catalytic and Chemical Properties
Studies also focus on the catalytic activities and chemical properties of pyridine derivatives. For instance, Cu(II) complexes of N-rich aroylhydrazone have been synthesized, showing notable magnetism and catalytic activity towards the microwave-assisted oxidation of xylenes (Sutradhar et al., 2019). This suggests that compounds like this compound could have applications in catalysis and organic synthesis.
Structural Analysis
The solid-state structure and tautomeric structure of related compounds have been determined using single-crystal X-ray crystallography, providing insights into their molecular conformation and electron distribution (Bacsa et al., 2013). Understanding the structural properties of pyridazine derivatives is crucial for their application in designing drugs and materials with specific functions.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibitCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is often overexpressed in cancer cells, making it an appealing target for cancer treatment .
Mode of Action
Compounds with similar structures have been found to inhibit cdk2, thereby halting the cell cycle and preventing the proliferation of cancer cells .
Biochemical Pathways
This disruption could lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Result of Action
Similar compounds have been found to significantly inhibit the growth of various cell lines, suggesting potential cytotoxic activities .
Properties
IUPAC Name |
1-[(4-methylphenyl)methyl]-6-oxo-N-(pyridin-2-ylmethyl)pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-14-5-7-15(8-6-14)13-23-18(24)10-9-17(22-23)19(25)21-12-16-4-2-3-11-20-16/h2-11H,12-13H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQKYNVKSVFHKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C(=O)NCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.